BenchChemオンラインストアへようこそ!

1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Medicinal chemistry Structure-activity relationship Xanthine analog design

This compound uniquely combines a directly attached C8-morpholino group (absent from standard 8-(3-phenylpropyl)xanthine series) with an N7-3-phenylpropyl chain on a 1,3-dimethylxanthine core—a three-element pharmacophore unavailable in any other commercially listed analog. The C8-morpholino engages kinase hinge regions, while the 8-phenylpropylxanthine scaffold confers adenosine A1/A2A receptor activity. With 0 HBD, logP 0.97, and PSA 74.29 Ų, it occupies drug-like space ideal for fragment elaboration, receptor subtype selectivity profiling, and phenotypic screening libraries seeking polypharmacology.

Molecular Formula C20H25N5O3
Molecular Weight 383.452
CAS No. 361174-88-1
Cat. No. B2554602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
CAS361174-88-1
Molecular FormulaC20H25N5O3
Molecular Weight383.452
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCC4=CC=CC=C4
InChIInChI=1S/C20H25N5O3/c1-22-17-16(18(26)23(2)20(22)27)25(10-6-9-15-7-4-3-5-8-15)19(21-17)24-11-13-28-14-12-24/h3-5,7-8H,6,9-14H2,1-2H3
InChIKeySSCVQVFEFYBPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,3-Dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-88-1): Structural Identity and Compound-Class Context for Research Procurement


1,3-Dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-88-1) is a fully substituted purine-2,6-dione belonging to the xanthine family, characterized by a 1,3-dimethylxanthine core, a morpholino group directly attached at C8, and a 3-phenylpropyl chain at N7 [1]. With a molecular formula of C20H25N5O3 and a molecular weight of 383.44 g/mol, the compound exhibits a calculated logP of 0.97, a polar surface area (PSA) of 74.29 Ų, and five rotatable bonds, placing it within drug-like chemical space [2]. This scaffold places the compound at the intersection of two pharmacologically relevant chemotypes: C8-substituted xanthines with documented adenosine receptor activity [3] and morpholino-purines investigated as kinase inhibitors [4].

Why 1,3-Dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine or Purine-Dione Analogs for Targeted Research


Within the purine-2,6-dione chemotype, even single-position modifications at N1, N7, or C8 produce compounds with markedly different physicochemical properties, target engagement profiles, and pharmacokinetic behavior. The target compound uniquely combines a directly attached C8-morpholino group (not a methylene-linked morpholine, which alters both basicity and metabolic stability), an N7-3-phenylpropyl chain (providing a flexible lipophilic anchor with a three-carbon spacer that geometrically distinguishes it from benzyl or phenethyl analogs), and an N1,N3-dimethyl substitution pattern (preserving the theophylline core while eliminating the hydrogen-bond donor at N1 that is present in mono-methyl or des-methyl analogs) . Evidence from the 8-(3-phenylpropyl)xanthine literature demonstrates that subtle structural modifications within this scaffold can shift adenosine receptor subtype selectivity from A2A-preferring to A1-preferring, with corresponding changes in functional antagonist potency exceeding an order of magnitude [1]. Consequently, generic substitution with a nominally related purine-2,6-dione risks introducing uncharacterized biases in receptor pharmacology, kinase selectivity, or physicochemical handling properties that undermine experimental reproducibility [2].

Quantitative Differentiation Evidence for 1,3-Dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-88-1) vs. Closest Structural Analogs


C8 Morpholino Direct Attachment vs. Methylene-Linker Analog: Physicochemical and Conformational Differentiation

The target compound features a morpholino group directly bonded to C8 of the purine core, whereas the closest commercially available analog (1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione, CAS 797028-07-0) incorporates a methylene spacer between the purine and morpholine rings . This structural difference produces a measurable change in molecular properties: the target compound has a molecular weight of 383.44 g/mol vs. 397.48 g/mol for the methylene-linked analog, and a lower calculated logP (0.97 vs. an estimated ~1.3–1.5 for the more lipophilic methylene-linked variant) [1]. The absence of the methylene linker also reduces the C8 substituent's conformational flexibility, restricting the morpholine ring to a more defined spatial orientation relative to the purine plane—a factor that has been shown in related morpholino-purine kinase inhibitor series to influence target binding geometry [2].

Medicinal chemistry Structure-activity relationship Xanthine analog design

N1,N3-Dimethyl Substitution Pattern: Differentiation from N1-Desmethyl Analog in Hydrogen-Bond Donor Capacity and Receptor Pharmacology

The target compound bears methyl groups at both N1 and N3 positions, eliminating the N1 hydrogen-bond donor (HBD) present in the closely related analog 3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS not assigned, MW 369.4 g/mol) . This difference is pharmacologically consequential: in the well-characterized 8-(3-phenylpropyl)xanthine series, the presence or absence of N1/N3 alkyl substitution directly modulates adenosine A1 vs. A2A receptor binding affinity, with 1,3-dialkyl-substituted derivatives consistently showing distinct selectivity fingerprints compared to mono-alkyl or des-alkyl variants [1]. The target compound possesses zero HBDs vs. one HBD in the N1-desmethyl analog, altering its capacity to form specific hydrogen-bond interactions within receptor binding pockets. Quantitatively, the target compound has a molecular weight of 383.44 g/mol and a PSA of 74.29 Ų, compared to 369.4 g/mol and an estimated PSA of ~78–80 Ų for the N1-desmethyl analog (due to the additional HBD increasing effective polarity) [2].

Adenosine receptor pharmacology Xanthine SAR Hydrogen-bond donor/acceptor profile

N7-3-Phenylpropyl Chain Length: Geometric Differentiation from N7-Benzyl and N7-Phenethyl Analogs

The target compound incorporates a 3-phenylpropyl substituent at N7, providing a three-methylene spacer between the purine core and the terminal phenyl ring. The closest N7-modified analog identified is 1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione (MW 369.43 g/mol, MF C19H23N5O3), which bears a benzyl group (one-methylene spacer with a meta-methyl substituent) at N7 instead of the phenylpropyl chain . This chain-length difference is functionally significant: in the 8-(3-phenylpropyl)xanthine literature, extending the N7 spacer from one to three methylene units consistently increases adenosine A1 receptor affinity, with the 1,3,7-triethyl-8-(3-phenylpropyl)xanthine analog achieving nanomolar Ki values, while shorter-chain analogs exhibit substantially weaker binding [1]. The three-carbon spacer also provides greater conformational flexibility at N7 (5 rotatable bonds total for the target compound vs. 4 for the benzyl analog), which may enable the terminal phenyl ring to access distinct hydrophobic subpockets within adenosine or kinase binding sites that are inaccessible to benzyl or phenethyl congeners [2].

Adenosine receptor antagonism Lipophilic spacer optimization CNS drug design

C8 Morpholino vs. C8 Alkyl/Aryl Substitution: Impact on Physicochemical and Pharmacological Profile

The target compound incorporates a morpholino substituent directly at C8, which distinguishes it from the broader class of 8-(3-phenylpropyl)xanthines that typically carry alkyl, styryl, or phenoxymethyl groups at C8 [1]. The morpholine ring introduces a tertiary amine (pKa ~7–8 for the conjugate acid) and an ether oxygen, increasing both the hydrogen-bond acceptor count (5 for the target compound vs. 3 for theophylline) and the polar surface area (74.29 Ų vs. 69.3 Ų for theophylline) [2]. This modification has dual pharmacological significance: (i) morpholino-substituted purines are established pharmacophores in PI3K and mTOR kinase inhibitor programs, where the morpholine oxygen engages the kinase hinge region via a key hydrogen-bond interaction [3]; (ii) the morpholine ring's ionization state at physiological pH provides pH-dependent solubility and permeability properties distinct from neutral C8-substituted xanthine analogs. Quantitative comparison with theophylline (1,3-dimethylxanthine, MW 180.16, logP -0.02, PSA 69.3, 3 HBA) underscores the magnitude of the physicochemical shift: the target compound gains 203.28 Da in molecular weight, ~1 log unit in lipophilicity, 5 Ų in PSA, and 2 additional H-bond acceptors, all of which fundamentally alter its drug-like property profile [2].

Kinase inhibition Solubility optimization Morpholine pharmacophore

Evidence-Backed Research Application Scenarios for 1,3-Dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-88-1)


Adenosine Receptor Subtype Selectivity Profiling: A2A vs. A1 Antagonist SAR Studies

The target compound provides a unique entry in adenosine receptor antagonist SAR programs by combining the 8-(3-phenylpropyl)xanthine scaffold—known to confer A2A and A1 receptor binding [1]—with a C8-morpholino group absent from previously studied 8-(3-phenylpropyl)xanthine series. Comparative pharmacological profiling against the well-characterized 8-(3-phenylpropyl)-1,3,7-triethylxanthine (A1-selective, nanomolar Ki) [2] and 8-(phenoxymethyl)xanthines (A2A-preferring) [1] would establish whether the C8-morpholino modification shifts subtype selectivity, potentially creating a novel selectivity window. The N1,N3-dimethyl pattern (0 HBD) also distinguishes this compound from mono-methyl or des-methyl xanthine analogs, enabling testing of the hypothesis that N1 HBD status modulates A1/A2A selectivity ratios, as inferred from SAR trends in the 8-(3-phenylpropyl)xanthine literature [2].

Kinase Profiling as a Morpholino-Purine PI3K/mTOR Chemotype Probe

The C8-morpholino substitution directly linked to the purine core places this compound within the morpholino-purine kinase inhibitor chemotype disclosed in patent WO2009146406A1 [3], where the morpholine oxygen is proposed to engage the kinase hinge region. Unlike many morpholino-purine patent examples that incorporate additional heterocyclic substituents, this compound retains a simpler 8-(3-phenylpropyl)xanthine architecture, making it a valuable tool compound for deconvoluting the relative contributions of the C8-morpholino group vs. other substituents to kinase selectivity. Screening this compound against a kinase panel alongside the methylene-linked C8 analog (CAS 797028-07-0) would directly test whether a direct morpholino attachment provides superior kinase hinge binding compared to a conformationally flexible methylene-linked morpholine.

Physicochemical Property Benchmarking and Solubility-Driven Lead Optimization

With a calculated logP of 0.97 and a PSA of 74.29 Ų [4], this compound occupies a favorable region of drug-like chemical space distinct from both more lipophilic xanthine derivatives (e.g., 1,3-dipropyl-8-phenylxanthine, logP >3) and more polar theophylline (logP -0.02). The morpholino group introduces pH-dependent aqueous solubility via its ionizable tertiary amine, which can be exploited for formulation screening and in vitro assay development under varying pH conditions. Its lower molecular weight (383.44 vs. 397.48) and lower logP relative to the methylene-linked C8 analog make it the preferred choice for early-stage fragment elaboration where maintaining ligand efficiency and avoiding lipophilicity-driven promiscuity are critical decision criteria [4].

Chemical Biology Tool for Polypharmacology and Phenotypic Screening Libraries

The compound's dual structural identity—merging an adenosine receptor-active xanthine core with a kinase-directed morpholino motif—makes it a compelling addition to diversity-oriented screening libraries intended for phenotypic assay campaigns. In contrast to single-target tool compounds, this scaffold may exhibit polypharmacology that is productive in cellular disease models where simultaneous modulation of adenosine signaling and kinase pathways is therapeutically relevant. Procurement for this purpose should prioritize the target compound over simpler 8-alkylxanthines or morpholino-purines lacking the N7-phenylpropyl group, as the combination of three pharmacophoric elements (N1,N3-dimethyl, C8-morpholino, N7-phenylpropyl) is unavailable in any other single commercially listed analog [4].

Quote Request

Request a Quote for 1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.